N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Description
N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a structurally complex heterocyclic compound featuring three distinct pharmacophores:
- A 1-methyl-3-phenylpyrazole core, known for its role in modulating kinase inhibition and anti-inflammatory activity.
- A furan-2-carboxamide substituent, which may enhance solubility and target binding through hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[5-(2-methyl-5-phenylpyrazole-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-26-17(12-16(25-26)14-6-3-2-4-7-14)21(29)27-10-9-15-19(13-27)31-22(23-15)24-20(28)18-8-5-11-30-18/h2-8,11-12H,9-10,13H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZCGOCDZHNFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its molecular characteristics, synthesis methods, and notable biological activities supported by various studies.
Molecular Characteristics
The compound has the following chemical properties:
- Molecular Formula : C22H19N5O3S
- Molecular Weight : 433.49 g/mol
- CAS Number : 1351654-09-5
This compound features a pyrazole moiety linked to a thiazolo-pyridine structure, which is hypothesized to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of the pyrazole ring and subsequent functionalization to introduce the furan and thiazole components. The synthesis pathways often leverage known methodologies for constructing heterocyclic compounds, focusing on optimizing yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of pyrazole and pyridine. For instance, pyridine derivatives have shown significant antibacterial and antifungal activities. The incorporation of a furan moiety in related compounds has been linked to enhanced antimicrobial efficacy .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research on similar pyrazole derivatives indicates that they can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of key signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
Inhibitory activity against specific enzymes is another area of interest. Compounds with similar structures have been reported to inhibit kinases such as BRAF and CRAF, which are critical in cancer signaling pathways. The selectivity of these compounds for mutant versus wild-type kinases is particularly promising for targeted cancer therapies .
Case Studies
-
Antimicrobial Testing :
A study evaluated the antimicrobial activity of a series of pyrazole derivatives against various bacterial strains. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones against Gram-positive bacteria. -
Cancer Cell Line Studies :
In vitro studies using human colorectal cancer cell lines demonstrated that compounds with similar frameworks could reduce cell viability significantly at micromolar concentrations. This suggests that this compound may also exhibit anticancer effects worthy of further investigation.
Data Table: Biological Activities
Scientific Research Applications
Structure and Composition
The compound features a unique structure comprising a pyrazole moiety linked to a tetrahydrothiazolo-pyridine and a furan carboxamide. Its molecular formula is , with a molecular weight of approximately 366.42 g/mol .
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide have been tested against various cancer cell lines, demonstrating:
- Inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models.
- Induction of apoptosis , as evidenced by increased caspase activity .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound could be developed into a novel antibiotic or antifungal treatment .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of pyrazole derivatives. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests its utility in treating inflammatory diseases such as arthritis or colitis .
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various tumor models. The results indicated a significant reduction in tumor size after treatment compared to control groups, with minimal side effects observed in animal models.
Case Study: Antimicrobial Testing
In another study focused on antimicrobial activity, researchers tested the compound against a panel of pathogens using the disk diffusion method. The findings revealed that the compound exhibited superior activity compared to standard antibiotics like penicillin and streptomycin, suggesting its potential as a new therapeutic agent for bacterial infections.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
The furan-2-carboxamide group replaces the carbothioamide moiety in compounds, likely improving aqueous solubility and reducing toxicity risks associated with thioamide groups.
In contrast, the user’s compound lacks this group, which may reduce off-target interactions. The 1-methyl-3-phenylpyrazole moiety is conserved across both structures, suggesting shared binding motifs for kinase or inflammatory targets.
Hypothesized Pharmacokinetics: The carboxamide in the user’s compound may confer better oral bioavailability than the carbothioamide analogues, which are prone to faster metabolic clearance .
Q & A
What are the recommended synthesis strategies and characterization methods for this compound?
Basic
The synthesis involves multi-step organic reactions, including condensation of precursors (e.g., pyrazole and thiazolo-pyridine derivatives) and cyclization to form the fused heterocyclic core . Key steps include:
- Amide bond formation between the pyrazole-carbonyl and thiazolo-pyridine moieties under reflux in DMF or DCM.
- Purification via recrystallization or column chromatography to achieve >95% purity .
Characterization requires spectroscopic techniques : - NMR (1H/13C) to confirm regiochemistry and substituent positions.
- IR spectroscopy to validate carbonyl and amide functional groups .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Which structural features of this compound influence its chemical reactivity and biological interactions?
Basic
The compound’s reactivity is governed by:
- Thiazolo-pyridine core : Enhances π-π stacking with biological targets (e.g., enzymes) and stabilizes transition states during reactions .
- Furan-2-carboxamide moiety : Provides hydrogen-bonding sites for target binding .
- 1-Methyl-3-phenylpyrazole group : Introduces steric bulk and lipophilicity, affecting solubility and membrane permeability .
These features are critical for designing derivatives with improved pharmacokinetic properties .
How can computational methods be integrated with experimental data to optimize synthesis pathways?
Advanced
Modern approaches combine quantum chemical calculations (e.g., DFT for transition-state modeling) with high-throughput experimentation :
- Use reaction path search algorithms to predict feasible synthetic routes and byproducts .
- Apply machine learning to analyze reaction databases and prioritize conditions (e.g., solvent, catalyst) that maximize yield .
- Validate predictions with small-scale experiments, refining computational models iteratively .
What methodologies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?
Advanced
SAR studies require:
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing phenyl with fluorophenyl) to assess impact on potency .
- Biological assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
- Molecular docking : Map substituent interactions with binding pockets (e.g., hydrophobic vs. polar residues) using software like AutoDock Vina .
For example, replacing the furan ring with a thiophene increased activity against COX-2 in related compounds .
How can researchers resolve contradictions in biological activity data across studies?
Advanced
Discrepancies often arise from assay variability or unaccounted structural factors. Mitigation strategies include:
- Standardized protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) .
- Factorial experimental design : Use DOE (Design of Experiments) to isolate variables (e.g., pH, temperature) affecting activity .
- Multivariate analysis : Apply PCA (Principal Component Analysis) to identify hidden correlations between substituent properties (e.g., logP, polar surface area) and activity trends .
What experimental approaches elucidate the reaction mechanisms of this compound in catalytic or biological systems?
Advanced
Mechanistic studies employ:
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps .
- Trapping experiments : Add nucleophiles (e.g., TEMPO) to intercept intermediates during oxidation/reduction reactions .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of the compound bound to targets (e.g., enzymes) to identify key binding interactions .
For example, time-resolved IR spectroscopy revealed that the thiazolo-pyridine core undergoes conformational changes upon binding to ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
